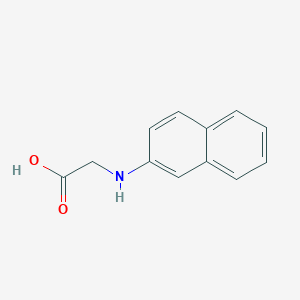

Glycine, N-2-naphthalenyl-

Description

Structure

3D Structure

Properties

CAS No. |

89504-69-8 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-(naphthalen-2-ylamino)acetic acid |

InChI |

InChI=1S/C12H11NO2/c14-12(15)8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H,8H2,(H,14,15) |

InChI Key |

SEABHMYCRYLVKD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NCC(=O)O |

sequence |

G |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to N-2-Naphthalenylglycine Core Structures

The foundational step in the synthesis of N-2-naphthalenylglycine derivatives is the construction of the N-2-naphthalenylglycine ester, which serves as a key intermediate. This is primarily achieved through the alkylation of 2-naphthylamine (B18577).

Synthesis via Naphthylamine Alkylation with Halogenated Acetates

A primary and widely utilized method for synthesizing the N-2-naphthalenylglycine core involves the direct alkylation of 2-naphthylamine with a halogenated acetate, typically ethyl iodoacetate or ethyl chloroacetate. nih.govescholarship.org

In a representative procedure, 2-naphthylamine is reacted with ethyl iodoacetate in the presence of a weak base, such as sodium acetate, and heated. nih.gov The reaction mixture, upon cooling, yields the solid ethyl N-(2-naphthalenyl)glycinate. nih.gov This product can then be purified by recrystallization from a suitable solvent like hexane. nih.gov A reported synthesis using this method achieved a yield of 65% for the ethyl ester precursor. nih.gov

Table 1: Synthesis of Ethyl N-(2-naphthalenyl)glycinate via Alkylation

| Reactant 1 | Reactant 2 | Reagent | Conditions | Product | Yield |

| 2-Naphthylamine | Ethyl iodoacetate | Sodium acetate | 90°C, 3 hours | Ethyl N-(2-naphthalenyl)glycinate | 65% nih.gov |

Alternative Synthetic Routes to N-2-Naphthalenylglycine Ester Precursors

While direct alkylation is common, alternative strategies exist for the synthesis of N-2-naphthalenylglycine ester precursors. One such alternative involves a multi-step sequence starting from 6-aminoquinoline (B144246) for the preparation of heteroaromatic analogues. nih.gov This route includes a condensation reaction with glyoxylic acid, followed by reduction with sodium cyanoborohydride to yield N-(6-quinolinyl)glycine. nih.gov Subsequent esterification of the resulting carboxylic acid provides the desired ester precursor. nih.gov Another approach involves the reaction of 2-naphthaleneamine with diethyl oxalate (B1200264) in toluene, which forms an N-substituted oxamic acid ethyl ester. nih.gov

Derivatization Strategies for N-2-Naphthalenylglycine Analogues

The versatile N-2-naphthalenylglycine ester and its corresponding hydrazide serve as platforms for the synthesis of a wide array of analogues through various derivatization reactions.

Synthesis of Glycine (B1666218) Hydrazide Analogues (e.g., GlyH-101, GlyH-126)

A significant class of derivatives is the glycine hydrazide analogues. These compounds are typically synthesized through a two-step process involving hydrazinolysis of the ester precursor followed by condensation with an appropriate aldehyde or ketone.

The conversion of the ethyl N-(2-naphthalenyl)glycinate to its corresponding hydrazide is a crucial step. nih.govescholarship.org This is achieved through a reaction with hydrazine (B178648) hydrate (B1144303). nih.govescholarship.org In a typical procedure, a solution of the ester in a solvent like ethanol (B145695) is refluxed with hydrazine hydrate. escholarship.org As the reaction proceeds, the solvent and any excess reagent are removed, often under vacuum, to yield the N-(2-naphthalenyl)glycine hydrazide. escholarship.org This product can be further purified by recrystallization from ethanol. escholarship.orggoogle.com.pg This hydrazinolysis step has been reported to produce the desired hydrazide in high yields, for instance, 82%. escholarship.orggoogle.com.pg

The resulting N-(2-naphthalenyl)glycine hydrazide is a key building block for creating a library of hydrazone derivatives. nih.govescholarship.org This is accomplished via condensation reactions with various substituted aldehydes and acetophenones. nih.gov For example, the synthesis of the notable compound GlyH-101 involves refluxing N-(2-naphthalenyl)glycine hydrazide with 3,5-dibromo-2,4-dihydroxybenzaldehyde (B188051) in ethanol. escholarship.orggoogle.com.pg Upon cooling, the hydrazone product crystallizes and can be collected by filtration and purified by washing with ethanol and subsequent recrystallization. escholarship.orggoogle.com.pg This specific condensation has been reported to yield GlyH-101 at 78%. escholarship.org Similarly, the analogue GlyH-126 is synthesized by reacting N-(6-quinolinyl)glycine hydrazide with 3,5-dibromo-2,4-dihydroxybenzaldehyde. nih.govescholarship.org The general principle of this condensation reaction is widely applicable for generating diverse hydrazone structures. nih.govfip.orgnih.gov

Table 2: Synthesis of GlyH-101

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| N-(2-Naphthalenyl)glycine hydrazide | 3,5-Dibromo-2,4-dihydroxybenzaldehyde | Ethanol | Reflux, 3 hours | GlyH-101 | 78% escholarship.org |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Glycine (B1666218), N-2-naphthalenyl-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of each atom and their connectivity.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-(2-Naphthyl)glycine, specific signals (resonances) correspond to each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), indicates the electronic environment of the protons. Protons on the naphthalene (B1677914) ring typically appear in the aromatic region (downfield), while the protons of the glycine moiety's methylene (B1212753) (-CH₂) and amine (-NH) groups appear further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carboxyl (-COOH) carbon, the methylene carbon, and the various carbons of the naphthalene ring confirm the presence of these functional groups and their arrangement.

Detailed analysis of the chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants allows for the precise assignment of each proton and carbon atom within the molecular structure, confirming the N-substitution on the 2-position of the naphthalene ring.

| ¹H NMR Data (Exemplary) | |

| Assignment | Chemical Shift (δ, ppm) |

| Aromatic Protons (Naphthalene) | 7.10 - 7.80 |

| Methylene Protons (-CH₂) | 4.05 |

| Amine Proton (-NH) | ~4.5 (broad) |

| Carboxylic Acid Proton (-COOH) | >10.0 (very broad) |

| ¹³C NMR Data (Exemplary) | |

| Assignment | Chemical Shift (δ, ppm) |

| Carboxylic Carbon (-COOH) | ~173 |

| Aromatic Carbons (Naphthalene) | 107 - 145 |

| Methylene Carbon (-CH₂) | ~46 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For Glycine, N-2-naphthalenyl-, MS is critical for confirming its molecular weight and providing evidence for its elemental composition. The calculated molecular weight of Glycine, N-2-naphthalenyl- (C₁₂H₁₁NO₂) is approximately 201.22 g/mol .

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion [M]⁺ or a protonated molecule [M+H]⁺ is detected. The m/z value of this peak provides a direct measurement of the molecular mass. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the confirmation of the molecular formula by comparing the measured mass to the calculated exact mass (201.078978594 Da).

| Mass Spectrometry Data | |

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight (Calculated) | 201.22 g/mol |

| Exact Mass (Calculated) | 201.078978594 Da |

| Expected [M+H]⁺ Peak (m/z) | ~202.086 |

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for assessing the purity of chemical compounds by separating them from potential impurities, such as starting materials, byproducts, or degradation products.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative method for monitoring the progress of a reaction and assessing the purity of the final product. A spot of the compound is applied to a silica (B1680970) gel plate (stationary phase), which is then developed in a suitable solvent system (mobile phase). The compound's polarity determines how far it travels up the plate. For Glycine, N-2-naphthalenyl-, a single spot with a consistent retention factor (Rƒ) value under specific solvent conditions indicates a high degree of purity. Different solvent systems, often mixtures like ethyl acetate/hexane or dichloromethane/methanol, can be used to ensure no impurities are co-eluting with the main spot.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity assessment. The compound is dissolved in a solvent and injected into a column (stationary phase), through which a liquid (mobile phase) is pumped at high pressure. A detector, typically UV-Vis, measures the compound as it elutes from the column. A pure sample of Glycine, N-2-naphthalenyl- will ideally show a single, sharp peak in the chromatogram at a specific retention time. The area of this peak is proportional to the concentration of the compound, allowing for precise quantification of its purity (e.g., >98%). Reverse-phase HPLC, often using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, is a common method for analyzing such compounds.

| Chromatographic Data (Typical Conditions) | ||

| Technique | Parameter | Description |

| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1) | |

| Visualization | UV light (254 nm) | |

| HPLC | Column | C18 (Reverse-Phase) |

| Mobile Phase | Acetonitrile / Water with 0.1% Trifluoroacetic Acid (Gradient) | |

| Detection | UV at 254 nm |

Molecular Mechanisms and Biophysical Investigations of N 2 Naphthalenylglycine Derivatives

Interactions with Ion Channels and Transporters

A notable derivative, N-(2-naphthalenyl)-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]glycine hydrazide, known as GlyH-101, has been extensively studied for its inhibitory effects on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. nih.govacs.orgresearchgate.net These investigations have detailed the mechanisms of action, revealing a complex interplay of factors that lead to channel inhibition.

Characterization of CFTR Chloride Channel Inhibition Mechanisms

The inhibition of the CFTR chloride channel by GlyH-101 is a rapid and reversible process. nih.govresearchgate.net Structure-activity relationship studies have demonstrated that the N-(2-naphthalenyl) and 3,5-dibromo-2,4-dihydroxyphenyl components of the molecule are crucial for achieving maximal inhibitory potency. nih.govacs.org

GlyH-101 is understood to function as a pore-occluding inhibitor of the CFTR channel. nih.govresearchgate.net Unlike other inhibitors that may bind to cytoplasmic domains, evidence suggests that glycine (B1666218) hydrazides like GlyH-101 act from the extracellular side of the membrane. researchgate.net This mechanism involves the physical blockage of the channel pore, likely near its external entrance, which prevents the passage of chloride ions. acs.orgresearchgate.net The potency of this inhibition has been observed to be affected by the concentration of extracellular chloride ions. nih.govacs.org

The inhibitory action of GlyH-101 on the CFTR channel is voltage-dependent. nih.govacs.org Whole-cell current measurements have shown a strong inward rectification, indicating that the degree of block is influenced by the membrane potential. nih.govacs.org Specifically, the apparent inhibitory constant (Ki) increases as the membrane potential becomes more negative. nih.govacs.org This voltage dependence is a characteristic feature of open-channel blockers, where the charged inhibitor molecule's access to its binding site within the pore is influenced by the electric field across the membrane. researchgate.netnih.gov

| Membrane Potential | Apparent Inhibitory Constant (Ki) |

| +60 mV | 1.4 µM |

| -60 mV | 5.6 µM |

Patch-clamp experiments have provided a detailed view of how GlyH-101 affects the gating dynamics of the CFTR channel. nih.govresearchgate.net The presence of the inhibitor leads to rapid, flickering closures within the bursts of channel openings. nih.gov This directly results in a significant reduction of the mean channel open time. nih.govresearchgate.net For instance, at a holding potential of -60 mV and a GlyH-101 concentration of 5 µM, the mean open time of the channel was observed to decrease dramatically. nih.govresearchgate.net

| Condition | Mean Channel Open Time |

| Control | 264 ms |

| 5 µM GlyH-101 | 13 ms |

Supramolecular Self-Assembly Processes

The N-2-naphthalenyl group, a prominent feature of the glycine derivatives discussed, plays a crucial role in driving supramolecular self-assembly. This process is governed by non-covalent interactions, leading to the formation of well-ordered nanostructures.

Elucidation of π-π Stacking and Hydrophobic Interactions in Peptide Systems

In peptide systems, the self-assembly process is significantly influenced by the presence of aromatic moieties like the naphthalene (B1677914) group. The fundamental packing of dipeptides containing a naphthalene cap is driven by the systematic π-π stacking of these aromatic rings. researchgate.netnih.gov This interaction, along with hydrophobic forces, provides the driving force for the aggregation of these molecules into larger structures. nih.gov

Formation and Characterization of Peptide Hydrogels (e.g., NapGFF systems)

Derivatives of N-2-naphthalenylglycine, particularly when incorporated into short peptide sequences, have demonstrated a remarkable capacity for self-assembly into hydrogels. A notable example is the N-terminus capping of dipeptides, such as Glycine-Phenylalanine-Phenylalanine (GFF), with a naphthalene moiety (NapGFF). The formation of these hydrogels is a supramolecular process driven by a combination of non-covalent interactions. The naphthalene group plays a crucial role, facilitating π-π stacking interactions between peptide molecules. frontiersin.orgmdpi.com This, in conjunction with hydrogen bonding from the peptide backbone and hydrophobic interactions, leads to the assembly of the peptide monomers into one-dimensional nanofibers. warwick.ac.uk

The mechanism of hydrogelation often begins with the initial formation of thin, flexible fibers. Over time, these primary fibers can associate laterally to form thicker, more rigid fiber bundles. warwick.ac.uk This hierarchical self-assembly process results in the formation of a three-dimensional, entangled fibrillar network that entraps a large volume of water, leading to the formation of a hydrogel. acs.orgnih.gov The process can be triggered by environmental cues such as a change in pH. For instance, the hydrolysis of glucono-δ-lactone to gluconic acid can be used to slowly decrease the pH of a solution containing the naphthalene-dipeptide, initiating the self-assembly and gelation process in a controlled manner. warwick.ac.uk

The resulting hydrogels are characterized by their viscoelastic properties, which can be quantified using rheology. Oscillatory rheology measurements are typically performed to determine the storage modulus (G') and the loss modulus (G''). For these peptide hydrogels, the storage modulus is consistently higher than the loss modulus (G' > G''), indicating a predominantly elastic, solid-like behavior. acs.org The mechanical strength of these hydrogels is influenced by factors such as the concentration of the peptide hydrogelator and the specific chemical structure of the N-capping group. researchgate.net

The morphology of the hydrogel network is commonly visualized using electron microscopy techniques. Both Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) reveal a dense network of interconnected nanofibers. nih.govnih.gov The diameter of these fibers can range from approximately 11 to 38 nanometers. nih.gov

| Parameter | Description | Typical Values/Observations |

| Driving Forces for Self-Assembly | The primary non-covalent interactions responsible for the formation of the hydrogel network. | π-π stacking (naphthalene groups), hydrogen bonding (peptide backbone), hydrophobic interactions. |

| Morphology | The structure of the self-assembled peptide network as observed by electron microscopy. | Entangled network of nanofibers; fiber diameters typically in the range of 11-38 nm. |

| Mechanical Properties (Rheology) | The viscoelastic behavior of the hydrogel, characterized by the storage (G') and loss (G'') moduli. | Solid-like behavior with G' > G''; mechanical strength is dependent on hydrogelator concentration. |

| Critical Gelation Concentration (CGC) | The minimum concentration of the peptide derivative required to form a stable hydrogel. | For an N-2-naphthylacetyl (Naph) conjugate of diphenylalanine, the CGC is reported as 0.8 wt%. mdpi.com |

Membrane Polarity and Microenvironment Sensing

The unique photophysical properties of certain fluorescent molecules allow them to act as sensitive probes of their local environment. This is particularly useful for studying the complex and heterogeneous nature of lipid membranes. The polarity of the membrane microenvironment, which is related to the degree of water penetration into the lipid bilayer, can significantly influence cellular processes. nih.gov Fluorescent probes that exhibit changes in their emission spectra in response to the polarity of their surroundings are invaluable tools for characterizing the organization and biophysical properties of lipid assemblies. nih.gov

Applications of Fluorescent Probes (e.g., C-Laurdan Generalized Polarization measurements)

C-Laurdan, a derivative of Laurdan, is a widely used fluorescent probe for investigating membrane polarity. nih.gov Its fluorescence emission spectrum is highly sensitive to the phase state of the lipid bilayer. researchgate.net In a more ordered, tightly packed lipid environment, such as the liquid-ordered (Lo) phase, water penetration is limited. In this non-polar environment, C-Laurdan exhibits a blue-shifted emission maximum (around 440 nm). researchgate.net Conversely, in a more fluid, disordered lipid environment, like the liquid-disordered (Ld) phase, there is greater water penetration. This more polar environment causes a red-shift in the emission maximum to around 490 nm. researchgate.net

This spectral shift is quantified by calculating the Generalized Polarization (GP), which is defined by the equation:

GP = (I440 - I490) / (I440 + I490)

| Lipid Phase | Characteristics | Typical C-Laurdan GP Value |

| Gel Phase | Highly ordered, tightly packed lipids, low water penetration. | > 0.55 rsc.org |

| Liquid-Ordered (Lo) | Less ordered than the gel phase but more ordered than the Ld phase, often enriched in cholesterol and sphingolipids. | 0.34 - 0.42 acs.org |

| Liquid-Disordered (Ld) | Fluid, loosely packed lipids, significant water penetration. | 0.08 - 0.19 acs.org |

| Fluid Phase | General term for a disordered, liquid-like membrane. | < -0.05 rsc.org |

Probing Lipid Bilayer Organization in Nanoassemblies

Fluorescent probes like C-Laurdan are instrumental in elucidating the organization of lipid bilayers in various nanoassemblies, such as liposomes and giant unilamellar vesicles (GUVs). nih.gov These model membrane systems are crucial for understanding the fundamental principles of lipid organization. By incorporating C-Laurdan into the lipid bilayer of these nanoassemblies, it is possible to map the lateral organization of lipids and visualize the formation of distinct lipid domains. nih.gov

GP imaging, using fluorescence microscopy, allows for the spatial resolution of membrane polarity. This technique has been successfully used to observe the coexistence of Lo and Ld phases within a single GUV. nih.gov Furthermore, C-Laurdan GP measurements can be used to study the effects of factors like temperature and cholesterol concentration on the phase behavior and organization of lipid nanoassemblies. researchgate.netrsc.org For instance, as the temperature is increased through the phase transition of a lipid bilayer, a sharp decrease in the GP value is observed, reflecting the transition from an ordered to a disordered state. nih.gov These approaches provide detailed insights into the micro-heterogeneity and packing of lipids within nano-scale membrane structures. acs.org

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Key Structural Determinants for Molecular Interaction Potency

One of the primary determinants of potency lies in the P2 glycine (B1666218) residue . Modifications at this position have been shown to significantly influence the inhibitory activity. For instance, the substitution of the glycine residue with other natural and unnatural amino acids has been explored to probe the steric and electronic requirements of the S2 pocket of thrombin. While many of these substitutions resulted in compounds with comparable potency to NAPAP, it highlighted that the glycine moiety itself is not strictly essential, but the nature of the substituent at this position is a key factor in maintaining high affinity.

Another crucial structural determinant is the N-alpha-atom of the 4-amidinophenylalanine in the P1 position . Alkylation of this nitrogen atom has been demonstrated to have a profound negative impact on thrombin inhibition. Analogues with an alkylated N-alpha-atom exhibited a more than 10-fold decrease in inhibitory potency. This suggests that the hydrogen on this nitrogen is likely involved in a critical hydrogen bonding interaction within the active site of thrombin, and its removal disrupts this favorable interaction.

Furthermore, the naphthyl group itself plays a significant role in binding, likely through hydrophobic interactions within the D-pocket of thrombin. Studies involving the replacement of the naphthyl moiety with other hydrophobic groups have been conducted to optimize this interaction and enhance potency.

The introduction of an azaglycine residue in place of the P2 glycine has also been investigated. This modification, which involves the replacement of the alpha-carbon of glycine with a nitrogen atom, alters the conformational properties and hydrogen bonding capabilities of the backbone, providing another avenue to modulate biological activity.

Rational Design of N-2-Naphthalenylglycine Analogues for Modulated Functionality

The rational design of analogues of Glycine, N-2-naphthalenyl- has been largely guided by the X-ray crystal structure of NAPAP in complex with bovine thrombin. This structural information has provided a detailed roadmap for designing new inhibitors with improved potency, selectivity, and pharmacokinetic properties.

One of the key strategies in the rational design of these analogues has been the use of a central scaffold to mimic the peptide backbone and correctly orient the key interacting moieties. For example, a 1,2,5-trisubstituted benzimidazole (B57391) scaffold has been employed as a nonpeptidic alternative to the central part of the molecule. This approach aims to create more drug-like molecules with potentially better oral bioavailability.

The design process often involves computational modeling and conformational analysis to assess the fit of newly designed inhibitors in the active site of the target enzyme. These theoretical studies help in predicting the consequences of structural modifications, such as the replacement of the central alpha-CH of an amino acid with a nitrogen atom, a modification that eliminates a stereogenic center and restricts conformational freedom, which can be favorable for binding.

Furthermore, the rational design has also focused on optimizing the occupancy of the S2 pocket of thrombin. By systematically varying the substituents at the P2 position (corresponding to the glycine in NAPAP), researchers have aimed to enhance the hydrophobic and/or hydrogen bonding interactions in this subsite. This has led to the synthesis of a series of compounds with increased hydrophobicity at the P2 position, resulting in an improved fit into the S2 pocket.

The table below summarizes some of the rational design strategies employed for N-2-Naphthalenylglycine analogues:

| Design Strategy | Rationale | Targeted Improvement |

| P2 Glycine Substitution | To explore the steric and electronic requirements of the thrombin S2 pocket. | Potency and selectivity. |

| N-alpha-Alkylation of P1 | To investigate the role of the N-H group in hydrogen bonding. | Understanding key interactions. |

| Replacement of Naphthyl Group | To optimize hydrophobic interactions in the D-pocket. | Potency and oral absorption. |

| Introduction of Azaglycine | To alter backbone conformation and hydrogen bonding. | Modulated biological activity. |

| Use of Nonpeptidic Scaffolds | To improve drug-like properties. | Oral bioavailability. |

Impact of Substituent Modifications on Specific Molecular Interactions

The modification of substituents at various positions of the N-2-naphthalenylglycine scaffold has a direct and measurable impact on the molecular interactions with the target enzyme, which in turn dictates the inhibitory potency.

Modifications at the P2 Glycine Position: The substitution of the glycine residue with other amino acids directly impacts the interactions within the S2 pocket of thrombin. The potency of these analogues is highly dependent on the nature of the amino acid side chain. While specific inhibition constants (Ki) for a wide range of these substitutions are found in detailed medicinal chemistry literature, a general trend observed is that both very bulky and charged side chains can be detrimental to activity, whereas moderately sized hydrophobic or polar neutral side chains can be well-tolerated or even enhance potency.

Modifications at the P1 N-alpha-Position: As previously mentioned, alkylation of the N-alpha-atom of the 4-amidinophenylalanine residue leads to a significant drop in potency. This is attributed to the loss of a crucial hydrogen bond donor. This specific molecular interaction is therefore considered essential for high-affinity binding.

Modifications of the Naphthyl Group: Replacing the naphthyl group with other hydrophobic moieties has been shown to significantly enhance potency in some cases. This suggests that the D-pocket of thrombin can accommodate different hydrophobic groups, and optimizing this interaction can lead to a substantial increase in binding affinity. For example, certain structural modifications in this region have led to compounds with significantly enhanced potency in thrombin inhibition without compromising selectivity against other proteases like trypsin.

The following table provides a qualitative summary of the impact of various substituent modifications on the thrombin inhibitory activity of N-2-naphthalenylglycine analogues:

| Modification Site | Type of Modification | Impact on Thrombin Inhibition | Rationale for Impact |

| P2 Position (Glycine) | Substitution with other amino acids | Variable (Comparable or slightly altered potency) | Alters interactions within the S2 pocket of thrombin. |

| P2 Position (Glycine) | Replacement with Azaglycine | Altered potency | Changes in backbone conformation and hydrogen bonding capacity. |

| P1 Position (N-alpha-atom) | Alkylation | >10-fold decrease in potency | Loss of a critical hydrogen bond donor. |

| N-terminal Group (Naphthyl) | Replacement with other hydrophobic moieties | Potential for significant potency enhancement | Optimization of hydrophobic interactions within the D-pocket of thrombin. |

These detailed SAR studies have been instrumental in refining the design of N-2-naphthalenylglycine-based inhibitors, leading to the development of compounds with nanomolar and even sub-nanomolar inhibitory constants against thrombin.

Lack of Specific Research Data on the Coordination Chemistry of Glycine, N-2-naphthalenyl-

Despite a comprehensive search of available scientific literature, detailed research findings specifically concerning the coordination chemistry of the compound "Glycine, N-2-naphthalenyl-" are not presently available. Consequently, a thorough and scientifically accurate article adhering to the requested detailed outline on its ligand properties, metal complex formation, and role in asymmetric catalysis cannot be generated at this time.

Further investigation into the following areas would be necessary to construct the requested article:

Synthesis and Characterization of N-2-Naphthalenylglycine Metal Complexes: Reports on the synthesis of coordination compounds with various transition metals and detailed characterization using techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis, NMR), and elemental analysis are required to understand their formation and structure.

Ligand Properties and Chelation Studies: Experimental and computational studies are needed to determine the donor atoms, polydentate nature, and factors influencing the stability of metal-ligand complexes of N-2-naphthalenylglycine. This would include the determination of stability constants with different metal ions.

Applications in Asymmetric Catalysis: Research demonstrating the use of N-2-naphthalenylglycine or its derivatives as chiral ligands in enantioselective catalytic reactions is essential to discuss its role in chiral ligand design and asymmetric synthesis.

Without such foundational research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Computational Chemistry and Theoretical Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as Glycine (B1666218), N-2-naphthalenyl-, might bind to a macromolecular target, typically a protein receptor. mdpi.com This method explores possible binding orientations and conformations of the ligand within the receptor's active site and estimates the strength of the interaction, often expressed as a binding affinity or docking score. ekb.egnih.gov

In the case of Glycine, N-2-naphthalenyl-, docking studies would be instrumental in identifying potential biological targets. Given the presence of the naphthalene (B1677914) moiety, a structure found in various biologically active compounds, this molecule could be virtually screened against a range of receptors. nih.govijpsjournal.com For example, it could be docked into the active sites of enzymes like carbonic anhydrases or receptors involved in neurotransmission, such as the glycine receptor (GlyR), to assess its potential as an inhibitor or modulator. mdpi.comnih.govnih.gov The simulation would reveal key interactions, such as hydrogen bonds involving the glycine portion and π-π stacking or hydrophobic interactions from the naphthalene ring, which stabilize the ligand-receptor complex. nih.gov

Illustrative Molecular Docking Results The following table demonstrates hypothetical docking results for Glycine, N-2-naphthalenyl- against several protein targets to illustrate the type of data generated from such a study. Lower binding energy values typically indicate a more favorable interaction.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Interactions |

| Carbonic Anhydrase IX | 5FL4 | -8.1 | Hydrogen bond with Gln92, Pi-Pi stacking with His94 |

| Glycine Receptor (α1) | 6VM0 | -7.5 | Hydrogen bond with Ser267, Hydrophobic interaction |

| Androgen Receptor | 1I37 | -9.2 | Hydrophobic interactions with Leu704, Met745 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. rsc.orgrsc.org These methods provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding a molecule's stability and reactivity. nih.govraa-journal.org

For Glycine, N-2-naphthalenyl-, DFT calculations could elucidate several key characteristics. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's electronic energy gap, an indicator of its chemical reactivity and kinetic stability. nih.goviucr.org A molecular electrostatic potential (MEP) map could also be generated, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. This would show, for example, that the carboxylic acid group is a primary site for electrophilic attack or hydrogen bond donation, while the naphthalene ring offers a broad region for nonpolar interactions. mdpi.com

Calculable Electronic Properties of Glycine, N-2-naphthalenyl- This table outlines key quantum chemical descriptors that could be calculated to characterize the molecule's electronic structure.

| Property | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. | 4.7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~1.0 D |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | High |

Note: The values in this table are illustrative and based on general principles for similar molecules, not on specific calculations for this compound.

Molecular Dynamics Simulations for Conformational Studies and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. nih.gov By simulating the movements of atoms and molecules over time, MD provides insights into conformational flexibility, stability, and interactions with the surrounding environment, such as a solvent. nih.govnih.govmdpi.com

An MD simulation of Glycine, N-2-naphthalenyl- in an aqueous solution would reveal its dynamic behavior. It would show how the flexible bond between the glycine and naphthalene moieties allows the molecule to adopt various conformations. nih.gov The simulation could track the stability of these conformations and the timescale of transitions between them. Furthermore, it would provide a detailed picture of the hydration shell around the molecule, showing how water molecules interact with both the polar carboxylic acid group and the hydrophobic naphthalene rings. nih.govnih.gov Such studies are crucial for understanding how the molecule behaves in a biological context before it reaches a potential receptor site. frontiersin.org

Key Parameters from a Hypothetical MD Simulation This table shows parameters that would be analyzed from an MD simulation to understand the compound's dynamics.

| Parameter | Description | Potential Finding |

| Dihedral Angle (Cα-N-Cnaphthyl-Cnaphthyl) | Measures the rotation around the bond connecting the glycine nitrogen to the naphthalene ring. | Reveals preferred orientations of the two main structural moieties. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's atoms over time from a reference structure. | Indicates the overall conformational stability of the molecule. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a water molecule at a certain distance from a specific atom. | Characterizes the structure of the hydration shell. |

Note: The findings in this table are hypothetical and describe the type of insights that could be gained from an MD simulation.

Predictive Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.combiolscigroup.us By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, untested compounds and guide the design of more effective molecules. atlantis-press.com

A QSAR study involving Glycine, N-2-naphthalenyl- would require a dataset of structurally similar derivatives with measured biological activity against a specific target. For instance, different substituents could be added to the naphthalene ring, and their effect on inhibitory activity could be measured. nih.gov A mathematical model would then be built linking molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to the observed activity. nih.govatlantis-press.com Such a model could reveal, for example, that increased hydrophobicity on the naphthalene ring enhances activity, providing a clear strategy for designing future analogs.

Key Molecular Descriptors for QSAR Modeling The following table lists important physicochemical properties of Glycine, N-2-naphthalenyl- that would serve as descriptors in a QSAR model.

| Descriptor | Value | Significance in QSAR |

| Molecular Weight | 201.22 g/mol | Relates to the size and bulk of the molecule. nih.gov |

| XLogP3 | 2.8 | A measure of lipophilicity, affecting membrane permeability and binding. nih.gov |

| Hydrogen Bond Donors | 2 | Number of groups that can donate hydrogen bonds (e.g., -NH, -OH). nih.gov |

| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept hydrogen bonds (e.g., O, N). nih.gov |

| Polar Surface Area | 49.3 Ų | Relates to transport properties and interactions with polar receptor sites. nih.gov |

Note: The values in this table are computed properties obtained from PubChem. nih.gov

Applications As Research Probes and Chemical Tools

Probes for Biological Channel Pore Architecture

While the direct application of Glycine (B1666218), N-2-naphthalenyl- as a probe for the architecture of biological channel pores is not extensively documented in publicly available research, the principles of using small molecules to elucidate channel structure are well-established. The naphthalene (B1677914) group of Glycine, N-2-naphthalenyl- offers a bulky, hydrophobic, and fluorescently active moiety. In theory, such a molecule could be used to probe the dimensions and hydrophobicity of the inner pore of ion channels. By modifying the glycine backbone with reactive groups, it could potentially be covalently attached to specific sites within the channel, and the interaction of the naphthalene group with the surrounding amino acid residues could be studied to map the channel's interior. However, specific studies detailing the use of Glycine, N-2-naphthalenyl- for this purpose are not readily found in the current body of scientific literature.

Tools for High-Throughput Screening in Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of large libraries of compounds for biological activity. Glycine, N-2-naphthalenyl- could serve as a scaffold for the synthesis of diverse compound libraries for HTS. The naphthalene ring can be functionalized at various positions, and the glycine portion provides a handle for further chemical modifications, allowing for the creation of a wide array of structurally related compounds. These libraries could then be screened for activity against various biological targets, such as enzymes or receptors. The inherent fluorescence of the naphthalene group could also be exploited in certain assay formats, potentially simplifying detection. At present, specific examples of large-scale HTS campaigns utilizing libraries based on a Glycine, N-2-naphthalenyl- scaffold are not prominently featured in published research.

Development of Electrically Controllable Actuator Systems

Electrically controllable actuators are materials that change shape or size in response to an electrical stimulus and are of great interest for applications in robotics, artificial muscles, and microfluidics. The development of such systems often relies on electroactive polymers. While there is extensive research into various polymers for these applications, the specific incorporation of Glycine, N-2-naphthalenyl- into electrically controllable actuator systems is not a well-documented area of research. In principle, the aromatic and polarizable nature of the naphthalene group could impart interesting electroactive properties to a polymer matrix. However, detailed studies on the synthesis and characterization of such materials are not currently available.

Methods for Isolation and Sequence Determination of Nucleic Acids (e.g., tRNA purification using N-2-naphthoxyacetylglycine derivatives)

A significant application of derivatives of Glycine, N-2-naphthalenyl- lies in the isolation and purification of nucleic acids, particularly transfer RNA (tRNA). The purification of specific tRNAs is often a critical step for their sequencing and functional studies. A powerful technique for this is reversed-phase high-performance liquid chromatography (RP-HPLC). The retention of molecules in RP-HPLC is influenced by their hydrophobicity.

Derivatives such as N-2-naphthoxyacetylglycine can be used to chemically modify amino acids that are then enzymatically attached to their cognate tRNAs, forming N-blocked aminoacyl-tRNAs. This N-blocking strategy significantly increases the hydrophobicity of the aminoacyl-tRNA. The bulky and nonpolar naphthalene moiety of the N-2-naphthoxyacetyl group provides a substantial hydrophobic character to the molecule.

This increased hydrophobicity leads to a longer retention time on the reversed-phase column compared to the unacylated tRNA and the standard aminoacylated tRNA. This difference in retention time allows for a clean separation and isolation of the specific aminoacyl-tRNA from a complex mixture of other tRNAs and cellular components. Once isolated, the N-blocking group can be removed to yield the purified aminoacyl-tRNA, which can then be used for sequencing or other biochemical assays.

Future Research Directions and Emerging Paradigms

Exploration of Novel Derivatization Pathways and Reactivity

The structural backbone of Glycine (B1666218), N-2-naphthalenyl- offers multiple sites for chemical modification, opening avenues for the creation of a diverse library of novel derivatives with tailored properties. Future research will likely focus on strategic modifications of both the glycine and naphthalene (B1677914) components to modulate reactivity, solubility, and biological activity.

Key areas for exploration include:

Modification of the Carboxylic Acid Group: The carboxyl moiety of the glycine backbone is a prime target for esterification or amidation. Converting it into esters could enhance lipophilicity, potentially improving cell membrane permeability. Amidation with various amines or amino acids could lead to the synthesis of novel peptides or peptidomimetics, introducing new functionalities and biological recognition motifs.

Substitution on the Naphthalene Ring: The naphthalene ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups (e.g., nitro, halogen, hydroxyl, amino groups). These substitutions can profoundly alter the electronic properties of the naphthalene system, which is crucial for tuning its fluorescence characteristics (such as quantum yield, Stokes shift, and emission wavelength) for applications in sensing and imaging.

Complexation with Metal Ions: The glycine moiety can act as a bidentate ligand, coordinating with various metal ions. nih.gov The synthesis of metal complexes of Glycine, N-2-naphthalenyl- could yield compounds with interesting catalytic, magnetic, or photophysical properties, representing a promising direction for developing new functional materials.

| Modification Site | Reaction Type | Potential Functional Groups | Target Application |

|---|---|---|---|

| Glycine Carboxyl Group | Esterification / Amidation | Alkyl esters, Amides, Peptides | Modulating solubility, Prodrug design, Peptidomimetics |

| Naphthalene Ring | Electrophilic Substitution | -NO2, -Br, -OH, -NH2, -SO3H | Tuning fluorescent properties, Creating recognition sites |

| Glycine Moiety | Metal Coordination | Transition metals (e.g., Cu, Zn, Pt) | Catalysis, Bioinorganic chemistry, Imaging agents |

Advanced Applications in Bio-sensing and Supramolecular Materials Science

The fusion of a fluorophore (naphthalene) and a biomolecule building block (glycine) makes Glycine, N-2-naphthalenyl- an attractive candidate for applications in bio-sensing and the development of smart supramolecular materials.

Fluorescent Bio-sensing: Naphthalene and its derivatives are well-known for their intrinsic fluorescence. nih.gov This property is the cornerstone for the potential development of Glycine, N-2-naphthalenyl- based fluorescent probes. Future research could engineer derivatives that exhibit a change in fluorescence intensity or wavelength upon binding to a specific analyte. The glycine portion can serve as a recognition element or a linker to attach other specific binding units. Naphthalimide-based probes, for instance, have been successfully designed to detect various ions and biomolecules, suggesting a viable pathway for developing sensors based on the naphthalene core. mdpi.comrsc.orgmdpi.comresearchgate.net

Potential targets for such biosensors could include:

Metal Ions: By incorporating specific chelating groups onto the molecule, probes for detecting biologically important metal ions like Fe³⁺, Al³⁺, or Zn²⁺ could be developed. nih.govrsc.org

pH Sensing: The carboxylic acid and amino groups of the glycine moiety could be exploited to create pH-sensitive fluorescent probes.

Biomolecules: Derivatization with specific recognition motifs could lead to sensors for enzymes, nucleic acids, or specific proteins.

Supramolecular Materials: Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. nih.gov Glycine, N-2-naphthalenyl- is well-suited for supramolecular assembly due to its capacity for both hydrogen bonding (via the carboxyl and amino groups) and π-π stacking (via the naphthalene rings). researchgate.net This dual nature could be harnessed to create self-assembling systems like hydrogels, nanofibers, or vesicles. researchgate.net These materials could find applications in drug delivery, tissue engineering, and environmental remediation. researchgate.netbath.ac.uk For example, the self-assembly of similar π-conjugated amino acid derivatives into hydrogels has been shown to be driven by charge-transfer interactions and hydrogen bonding. researchgate.net

| Analyte Class | Sensing Principle | Potential Application |

|---|---|---|

| Metal Ions (e.g., Al³⁺) | Chelation-induced fluorescence enhancement (CHEF) | Environmental monitoring, Cellular imaging |

| pH | Protonation/deprotonation affecting fluorophore | Monitoring intracellular pH, Process control |

| Reactive Oxygen Species (ROS) | Analyte-triggered chemical reaction unmasking fluorescence | Studying oxidative stress in cells |

| Enzymes | Enzymatic cleavage of a quenching group | Disease diagnostics, High-throughput screening |

Integrated Computational and Experimental Approaches for Mechanism Elucidation

A synergistic approach combining computational modeling and experimental validation will be indispensable for unraveling the mechanisms underlying the reactivity, self-assembly, and biological interactions of Glycine, N-2-naphthalenyl- and its derivatives.

Computational Modeling: Theoretical methods, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's properties. rsc.org Computational studies can be employed to:

Predict Conformational Preferences: Determine the most stable geometries of the molecule and its derivatives in different environments (gas phase, solution). mdpi.com

Elucidate Electronic Structure: Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its electronic transitions and predict its photophysical properties. nih.gov

Simulate Interactions: Model the binding of Glycine, N-2-naphthalenyl- derivatives to biological targets or their self-assembly into supramolecular structures, calculating interaction energies and identifying key stabilizing forces. rsc.org

Experimental Validation: The predictions from computational studies must be validated through rigorous experimental work. A suite of analytical techniques will be crucial:

Spectroscopy: Techniques like NMR, FT-IR, and mass spectrometry will be essential for characterizing newly synthesized derivatives. nih.gov UV-Vis absorption and fluorescence spectroscopy will be used to probe the photophysical properties and sensing capabilities.

X-ray Crystallography: Single-crystal X-ray diffraction can provide unambiguous structural information on the molecule and its complexes, offering a direct comparison with computationally predicted geometries.

Microscopy: Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) can be used to visualize the morphology of self-assembled supramolecular structures.

This integrated workflow, where computational predictions guide experimental design and experimental results refine theoretical models, will accelerate the rational design of functional molecules and materials based on the Glycine, N-2-naphthalenyl- scaffold. nih.govresearchgate.net

| Phase | Computational Tools | Experimental Techniques | Objective |

|---|---|---|---|

| Design & Prediction | DFT, Molecular Dynamics (MD) | - | Predict structure, stability, electronic properties, and binding affinity. |

| Synthesis & Characterization | - | NMR, FT-IR, Mass Spectrometry | Confirm synthesis and purity of target compounds. |

| Functional Analysis | Docking, QM/MM | Fluorescence Spectroscopy, UV-Vis, Microscopy (TEM/AFM) | Evaluate sensing performance and visualize self-assembly. |

| Refinement | Refined MD simulations | X-ray Crystallography | Validate models with experimental data and refine designs. |

Expanding the Scope of Biological Targets and Model Systems for Molecular Probes

The development of molecular probes based on Glycine, N-2-naphthalenyl- opens the door to investigating a wide range of biological processes in various model systems. The inherent biocompatibility of the glycine component, combined with the tunable fluorescence of the naphthalene moiety, creates a versatile platform for cellular and in vivo imaging.

Future research should aim to expand the portfolio of biological targets beyond simple ions. The glycine backbone is a key structural element in neurotransmission, where glycine itself acts as a major inhibitory neurotransmitter by activating glycine receptors (GlyRs). sigmaaldrich.com While Glycine, N-2-naphthalenyl- is unlikely to be a potent agonist or antagonist without significant modification, its derivatives could be designed to target GlyRs or glycine transporters (GlyTs), which are crucial for regulating glycine levels in the synapse. mdpi.com Such probes could be invaluable for studying the pathophysiology of neurological disorders and for screening potential therapeutic agents. mdpi.com

Furthermore, the naphthalene scaffold can be adapted for specific subcellular targeting. For instance, by appending morpholine (B109124) or other lysosome-targeting groups, as has been done with naphthalimide probes, derivatives of Glycine, N-2-naphthalenyl- could be designed to accumulate specifically in lysosomes, enabling the study of lysosomal storage diseases or autophagy. rsc.org

The validation of these probes will require a tiered approach using progressively more complex model systems:

In Vitro Assays: Initial testing in cell-free systems to confirm binding kinetics and specificity.

Cell Culture Models: Application in live-cell imaging using techniques like confocal fluorescence microscopy to study probe distribution, cytotoxicity, and response to cellular stimuli.

Tissue and Organoid Models: Moving to more physiologically relevant 3D models to study biological processes in a tissue-like context.

Small Animal Models: In vivo imaging in organisms like zebrafish or mice to investigate the probe's biodistribution and efficacy in a whole-organism setting.

| Potential Biological Target | Rationale | Exemplary Model System | Research Area |

|---|---|---|---|

| Glycine Receptors (GlyRs) / Transporters (GlyTs) | Glycine is the endogenous ligand. | Neuronal cell lines (e.g., SH-SY5Y), primary neuron cultures | Neuroscience, Pain research, Drug discovery |

| Lysosomes / Subcellular Organelles | Naphthalene scaffold is adaptable for organelle targeting. | HeLa cells, Fibroblasts from patients with lysosomal disorders | Cell biology, Disease modeling |

| Enzymes (e.g., Proteases, Kinases) | Peptidomimetic derivatives can be designed as substrates. | Cancer cell lines (e.g., PC3), Recombinant enzymes | Oncology, Diagnostics |

| DNA / RNA | Naphthalene is a known DNA intercalator. | Calf thymus DNA (in vitro), Live-cell imaging of nucleus | Molecular biology, Anticancer research |

Table of Mentioned Compounds

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| Glycine, N-2-naphthalenyl- | C₁₂H₁₁NO₂ | Core subject of the article |

| Glycine | C₂H₅NO₂ | Constituent amino acid |

| Naphthalene | C₁₀H₈ | Constituent aromatic moiety |

| Morpholine | C₄H₉NO | Example of a lysosome-targeting group |

Q & A

Q. How should researchers ensure reproducibility when documenting experimental protocols for Glycine, N-2-naphthalenyl-?

- Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Appendices must detail:

- Chemical synthesis : Precursor sources, reaction times, and purification steps.

- Instrumentation : Manufacturer, model, and software versions (e.g., Waters Acquity UPLC vs. Agilent 1290).

- Raw data repositories : Public archives (e.g., Zenodo) with DOI links .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.